2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
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Overview
Description
2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a phenyl group and a 3,4-dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In a typical synthetic route, the starting materials include 3,4-dimethoxyphenylacetic acid and phenylboronic acid. These compounds undergo a series of reactions, including halogenation, coupling, and cyclization, to form the desired triazole derivative. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide.
Chemical Reactions Analysis
2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its triazole ring is known to interact with various biological targets, making it useful for drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring in the compound can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes and modulate protein functions. The compound’s phenyl and 3,4-dimethoxyphenyl groups contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can be compared with other triazole derivatives, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features, including the 3,4-dimethoxyphenyl group.
Phenoxy acetamide derivatives: These compounds share a similar acetamide backbone and are known for their pharmacological activities.
The uniqueness of this compound lies in its combination of the triazole ring with the phenyl and 3,4-dimethoxyphenyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-9-8-12(10-15(14)25-2)17-19-20-18(26-11-16(22)23)21(17)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLAQJHHLKNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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